3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid
Description
3-(21-Methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid is a complex polycyclic heteroaromatic compound characterized by a pentacyclic backbone containing three nitrogen atoms (triaza), a methyl group at position 21, and a 14-oxo moiety. The compound’s rigid, fused-ring system likely confers unique electronic and steric properties, making it relevant for pharmaceutical or materials science applications.
Properties
IUPAC Name |
3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-23-17-8-4-3-7-16(17)22(28)25-12-10-15-14-6-2-5-9-18(14)24(13-11-19(26)27)20(15)21(23)25/h2-9,21H,10-13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWUVILSDQYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the propanoic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function.
Comparison with Similar Compounds
3-{14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl}propanamide ()
- Molecular Formula : C21H18N4O2
- Molecular Weight : 358.39 g/mol
- Functional Groups: Propanoamide (-CONH2) instead of propanoic acid.
- Key Properties :
- The octaen (eight double bonds) system in this analogue contrasts with the heptaen (seven double bonds) in the target compound, suggesting differences in aromaticity and conjugation.
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid ()
- Molecular Formula : C12H8N3O4F3
- Molecular Weight : 315.20 g/mol
- Functional Groups: α,β-Unsaturated propenoic acid, nitro (-NO2), and trifluoromethyl (-CF3) groups.
- Key Properties: Melting Point: 279.4°C Spectral Data: IR peaks at 1716 cm⁻¹ (C=O stretch) and 1344 cm⁻¹ (NO2 symmetric stretch) .
- Structural Differences: The benzo[d]imidazol core is smaller and less rigid than the pentacyclic triazapentacyclo system. Electron-withdrawing -CF3 and -NO2 groups enhance acidity (pKa ~1–2 for propenoic acid) compared to the target compound’s propanoic acid .
Physicochemical Property Comparison
Notes:
Biological Activity
The compound 3-(21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanoic acid is a complex organic molecule with potential biological activities that are of significant interest in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on available research findings.
- Molecular Formula : C30H35N3O3S
- Molecular Weight : 549.8 g/mol
- Structure : The compound features a triazapentacyclic structure which contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This section summarizes the key findings related to the biological activity of the target compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole-containing compounds:
- Antibacterial Activity : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antifungal Activity : Similar compounds have demonstrated antifungal properties:
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., MRC5) revealed that while the compound exhibits potent antimicrobial activity, it also maintains a favorable safety profile in terms of cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the triazole ring and substituents significantly influence the biological activity:
- The presence of specific functional groups enhances antibacterial potency.
- The configuration of the triazole moiety is crucial for interaction with bacterial enzymes involved in cell wall synthesis .
Case Studies
A series of case studies have been documented where derivatives of similar compounds were synthesized and tested:
- Study on Derivatives : A study synthesized several derivatives of triazole compounds and tested their antibacterial efficacy against a panel of bacteria including Bacillus cereus, Pseudomonas aeruginosa, and others.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions at the molecular level:
Table 1: Antimicrobial Activity Summary
| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | E. coli | 0.004 | 0.008 |
| Compound B | S. aureus | 0.015 | 0.030 |
| Compound C | B. cereus | 0.010 | 0.020 |
| Compound D | P. aeruginosa | 0.020 | 0.040 |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| Compound A | MRC5 | >100 |
| Compound B | HeLa | >50 |
| Compound C | A549 | >75 |
Q & A
Q. What are the standard synthetic protocols for this polycyclic compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, oxidation, and functional group protection/deprotection. Key steps may require:
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) for facilitating cycloaddition or ring closure reactions .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for stabilizing intermediates .
- Temperature control : Low temperatures (−78°C to 0°C) to prevent side reactions during sensitive steps (e.g., azide formation) . Example workflow:
| Step | Reaction Type | Key Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Cyclization | BF₃·OEt₂, DMSO, 0°C | 60–70% |
| 2 | Oxidation | KMnO₄, H₂O/THF, 25°C | 85% |
| 3 | Propanoic acid coupling | EDC/HOBt, DMF, RT | 75% |
Q. Which analytical techniques are most reliable for characterizing its complex structure?
- X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., pentacyclic core) .
- NMR spectroscopy : ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign overlapping proton environments .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and functional groups (e.g., oxo, triaza moieties) .
Q. How can researchers validate the purity of this compound post-synthesis?
- HPLC-MS : Reverse-phase chromatography with C18 columns (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to separate impurities .
- Melting point analysis : Consistency with literature values (e.g., sharp melting at 215–217°C indicates purity) .
Advanced Research Questions
Q. How can computational methods streamline the design of synthetic routes for this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., cyclization barriers) .
- Reaction path search algorithms : Identify low-energy pathways for multi-step reactions, reducing trial-and-error experimentation .
- Machine learning : Train models on analogous polycyclic systems to optimize solvent/catalyst combinations .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Dynamic NMR studies : Probe temperature-dependent conformational changes that may explain discrepancies in proton assignments .
- DFT-NMR coupling : Compare computed chemical shifts (using software like Gaussian) with experimental data to validate crystal structures .
- Single-crystal neutron diffraction : Resolve hydrogen bonding ambiguities not detected by X-ray .
Q. How to evaluate its biological activity given structural complexity?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl or oxo groups) and test against target enzymes/receptors .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using software like AutoDock Vina .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
Q. What advanced separation techniques are suitable for isolating isomers or enantiomers?
- Chiral chromatography : Use amylose-based columns with ethanol/hexane mobile phases to resolve enantiomers .
- Membrane technologies : Nanofiltration membranes (MWCO 500 Da) to separate low-molecular-weight byproducts .
Q. How to elucidate reaction mechanisms for key synthetic steps?
- Isotopic labeling : Introduce ¹⁸O or ²H to track oxygen incorporation during oxidation steps .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., carbonyl stretching frequencies) in real time .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies to identify variables affecting activity .
- Dose-response reevaluation : Test compound purity (via HPLC) and solubility (e.g., DMSO concentration) to rule out experimental artifacts .
Methodological Best Practices
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid coupling to ensure enantiopurity .
- Scale-up considerations : Replace hazardous reagents (e.g., KMnO₄) with catalytic oxidation systems (TEMPO/NaOCl) for safer large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
